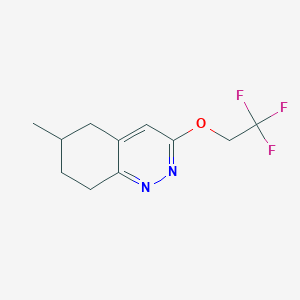
6-Methyl-3-(2,2,2-Trifluorethoxy)-5,6,7,8-Tetrahydrocinnolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-3-(2,2,2-trifluoroethoxy)-5,6,7,8-tetrahydrocinnoline is a heterocyclic compound that features a cinnoline core structure. This compound is characterized by the presence of a trifluoroethoxy group and a methyl group, which contribute to its unique chemical properties. The cinnoline ring system is known for its stability and versatility in various chemical reactions, making it a valuable scaffold in medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
6-Methyl-3-(2,2,2-trifluoroethoxy)-5,6,7,8-tetrahydrocinnoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-(2,2,2-trifluoroethoxy)-5,6,7,8-tetrahydrocinnoline typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 6-methylcinnoline with 2,2,2-trifluoroethanol in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the trifluoroethoxy group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption. The scalability of these methods allows for the efficient production of 6-Methyl-3-(2,2,2-trifluoroethoxy)-5,6,7,8-tetrahydrocinnoline on a commercial scale.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the cinnoline ring, potentially leading to the formation of dihydrocinnoline derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydrocinnoline derivatives.
Substitution: Formation of various substituted cinnoline derivatives.
Wirkmechanismus
The mechanism of action of 6-Methyl-3-(2,2,2-trifluoroethoxy)-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
6-Methylcinnoline: Lacks the trifluoroethoxy group, resulting in different chemical properties and reactivity.
3-(2,2,2-Trifluoroethoxy)cinnoline: Lacks the methyl group, affecting its stability and biological activity.
5,6,7,8-Tetrahydrocinnoline: Lacks both the methyl and trifluoroethoxy groups, leading to significant differences in chemical behavior.
Uniqueness: 6-Methyl-3-(2,2,2-trifluoroethoxy)-5,6,7,8-tetrahydrocinnoline stands out due to the combined presence of the methyl and trifluoroethoxy groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
6-methyl-3-(2,2,2-trifluoroethoxy)-5,6,7,8-tetrahydrocinnoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c1-7-2-3-9-8(4-7)5-10(16-15-9)17-6-11(12,13)14/h5,7H,2-4,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNUGQHPBPOXLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN=C(C=C2C1)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














